Benzyl mercaptan

Surface chemistry Self-assembled monolayers Nanoparticle functionalization

Benzyl mercaptan (CAS 100-53-8, phenylmethanethiol) is an aromatic alkylthiol with the formula C₆H₅CH₂SH, characterized by a reactive thiol group separated from a phenyl ring by a methylene spacer. It exhibits distinct physicochemical properties including a pKa of 9.43, boiling point of 195 °C, and density of 1.058 g/mL.

Molecular Formula C7H8S
Molecular Weight 124.21 g/mol
CAS No. 100-53-8
Cat. No. B042178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl mercaptan
CAS100-53-8
Synonymsα-Toluenethiol (7CI,8CI);  (Mercaptomethyl)benzene;  Benzylthiol;  GMP 800;  NSC 41897;  Phenylmethanethiol;  Phenylmethyl Mercaptan;  Thiobenzyl Alcohol;  α-Mercaptotoluene;  α-Toluolthiol;  α-Tolyl Mercaptan
Molecular FormulaC7H8S
Molecular Weight124.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS
InChIInChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyUENWRTRMUIOCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in carbon tetrachloride;  soluble in carbon disulfide;  very soluble in ethanol and ether
insoluble in water;  soluble in oils
1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Mercaptan CAS 100-53-8: Procurement-Ready Organosulfur Building Block for Surface Functionalization and Synthetic Chemistry


Benzyl mercaptan (CAS 100-53-8, phenylmethanethiol) is an aromatic alkylthiol with the formula C₆H₅CH₂SH, characterized by a reactive thiol group separated from a phenyl ring by a methylene spacer [1]. It exhibits distinct physicochemical properties including a pKa of 9.43, boiling point of 195 °C, and density of 1.058 g/mL [2]. As a common laboratory thiol, it serves as a versatile source of the thiol functional group in organic synthesis, while its aromatic character confers unique adsorption behavior on metal surfaces compared to purely aliphatic analogs [1][3].

Why Benzyl Mercaptan Cannot Be Replaced by Generic Thiols: Critical Differentiation in Reactivity and Surface Behavior


Benzyl mercaptan occupies a unique niche between purely aliphatic thiols and directly aromatic thiophenols. The methylene spacer between the phenyl ring and the thiol group modulates both electronic properties and steric accessibility in ways that profoundly affect key performance parameters. Unlike aliphatic thiols, benzyl mercaptan exhibits coverage-dependent orientational flexibility on gold surfaces, enabling tunable monolayer architectures [1]. Compared to thiophenol, it displays markedly faster adsorption kinetics on gold nanoparticles at low concentrations and substantially higher biochemical activity in thiol-dependent drug activation systems [2][3]. These differences mean that substituting benzyl mercaptan with a generic thiol in protocols requiring precise surface functionalization, reproducible monolayer formation, or specific nucleophilic reactivity will yield qualitatively different outcomes—substitution is not scientifically neutral.

Benzyl Mercaptan (CAS 100-53-8): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Faster Adsorption Kinetics on Gold Nanoparticles Compared to Thiophenol

Benzyl mercaptan adsorbs onto gold nanoparticle surfaces with substantially faster kinetics than thiophenol at low bulk concentrations. At a concentration of approximately 10⁻⁷ M, benzyl mercaptan adsorption was found to be significantly more rapid, whereas the two compounds exhibit nearly identical spectral behaviors at higher concentrations (approximately 10⁻⁵ M) [1].

Surface chemistry Self-assembled monolayers Nanoparticle functionalization

Coverage-Dependent Molecular Orientation on Au(111) Enables Tunable Monolayer Properties

The self-assembly of benzyl mercaptan monolayers on Au(111) exhibits a unique coverage-dependent orientational change. At low coverage, the aromatic ring lies parallel to the gold surface; as coverage increases, the molecule adopts a more perpendicular orientation. Saturation coverage produces a (√7×√7) R 19.1° adsorbate structure as determined by low energy electron diffraction [1]. This behavior contrasts with simple alkanethiols, which lack the aromatic ring and thus do not exhibit this orientational switching.

Self-assembled monolayers Surface engineering Molecular electronics

Distinct Biochemical Activity Profile in Thiol-Dependent Drug Activation Systems

In the neocarzinostatin antitumor antibiotic system, benzyl mercaptan and thiophenol produce markedly different levels of drug-induced DNA base release. Benzyl mercaptan yields 12.5% base release, which is comparable to aliphatic thiols, whereas thiophenol yields only 3.6%—a 3.5-fold difference [1]. Total DNA lesions are more than 3-fold lower for thiophenol than for benzyl mercaptan or aliphatic thiols [1].

Biochemistry Drug activation DNA damage assays

Patent-Validated Synthesis Route Delivers >99% Purity with 96.7% Yield

A patented process for benzyl mercaptan synthesis achieves a yield of 96.7% relative to benzyl chloride, with final product purity exceeding 99% following distillation under reduced pressure (2666 Pa) [1]. This represents a substantial improvement over earlier methods that yielded only 82-92% purity with significant benzyl chloride carryover, which is difficult to separate by distillation [1].

Process chemistry High-purity reagents Synthetic methodology

Toxicity Profile Differentiates Benzyl Mercaptan from Highly Toxic Thiophenol

Comparative toxicity data from Fairchild and Stokinger (1958) demonstrate that benzyl mercaptan is substantially less acutely toxic than the closely related aromatic thiol, thiophenol (phenyl mercaptan). Benzyl mercaptan exhibits an oral LD₅₀ in rats of 493 mg/kg, whereas thiophenol shows an oral LD₅₀ of only 46.2 mg/kg—a greater than 10-fold difference in acute oral toxicity [1]. Intraperitoneal LD₅₀ values show a similar trend (373 mg/kg for benzyl mercaptan vs. 9.8 mg/kg for thiophenol) [1].

Safety assessment Toxicology Laboratory handling

Reactivity Order in Hydrogen-Isotope Exchange: Benzyl Mercaptan Exceeds Thiophenol

In hydrogen-isotope exchange reactions (T-for-H exchange), monosubstituted benzyl mercaptans exhibit higher reactivity than monosubstituted thiophenols. The increasing order of substituent effects on reactivity was established as: (monosubstituted thiophenol) < (monosubstituted aniline) < (monosubstituted benzyl mercaptan) < (monosubstituted benzaldehyde) < (monosubstituted benzylamine) < (monosubstituted phenol) [1]. This reactivity ordering reflects the electronic influence of the methylene spacer in modulating the thiol group's nucleophilic character.

Isotope exchange Structure-reactivity relationships Hammett analysis

Optimal Application Scenarios for Benzyl Mercaptan (CAS 100-53-8) Based on Verified Differential Performance


Gold Nanoparticle Functionalization Requiring Efficient Low-Concentration Thiol Adsorption

For protocols involving dilute thiol solutions (≈10⁻⁷ M) for gold nanoparticle surface modification, benzyl mercaptan provides faster adsorption kinetics than thiophenol, enabling more efficient and complete surface coverage under identical conditions [1]. This property is particularly valuable in analytical SERS applications where rapid monolayer formation at low reagent concentrations is desired.

Self-Assembled Monolayer Fabrication with Tunable Molecular Orientation on Gold Substrates

When constructing self-assembled monolayers on Au(111) where the interfacial electronic properties must be precisely controlled, benzyl mercaptan's coverage-dependent orientational switching—from parallel to perpendicular alignment—offers a unique tunability not available with simple alkanethiols [2]. This behavior can be exploited in molecular electronics and sensor applications where monolayer thickness and molecular packing influence device performance.

Thiol-Dependent Biochemical Activation Studies Requiring Aliphatic-Like Reactivity from an Aromatic Scaffold

In neocarzinostatin-type prodrug activation assays or other thiol-dependent biochemical systems, benzyl mercaptan serves as an aromatic thiol that retains aliphatic-like reactivity (12.5% base release), whereas thiophenol is strongly attenuating (3.6%) [3]. This distinction makes benzyl mercaptan the appropriate aromatic thiol control when aliphatic-like behavior is required but aromatic substitution is desired for detection or purification purposes.

High-Purity Thiol Reagent for Thiocarbamate Herbicide Synthesis

Industrial synthesis of thiocarbamate herbicides requires benzyl mercaptan with exceptional purity (>98%) and minimal benzyl chloride contamination (<0.1%). Patented synthesis routes achieve 96.7% yield and >99% purity [4], meeting the stringent specifications for agricultural chemical manufacturing where electrophilic impurities can compromise product quality.

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